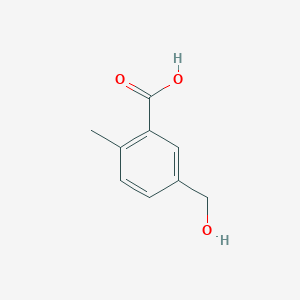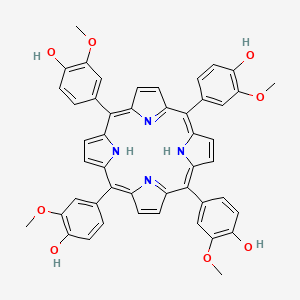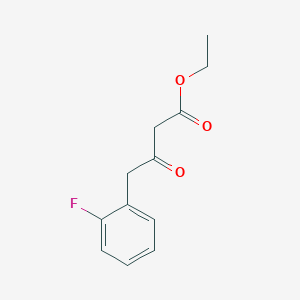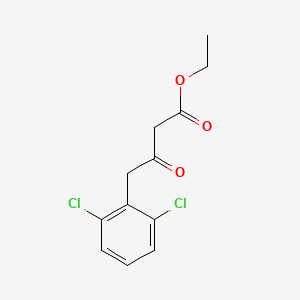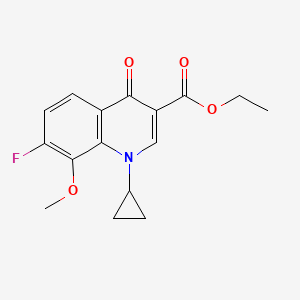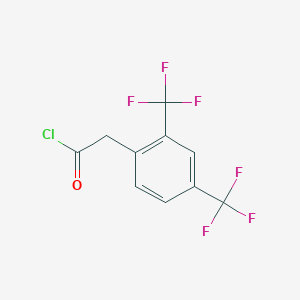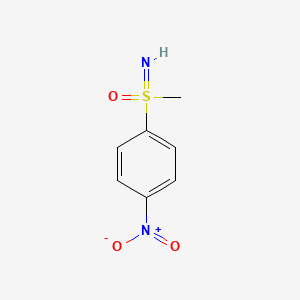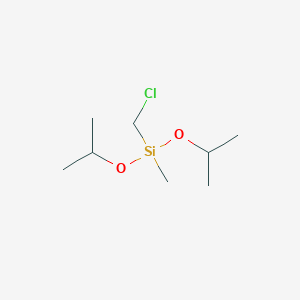
Chloromethylmethyldiisopropoxysilane
説明
Chloromethylmethyldiisopropoxysilane is a chemical compound with the molecular formula C8H19ClO2Si . It is a multi-constituent substance that is primarily used as a chemical intermediate .
Synthesis Analysis
The synthesis of Chloromethylmethyldiisopropoxysilane can be achieved from Isopropyl alcohol and Chloromethyldichloromethylsilane . Another common method of preparation involves reacting trimethylchlorosilane with methyl chloride and isopropyl alcohol in an inert gas atmosphere .Molecular Structure Analysis
The molecular structure of Chloromethylmethyldiisopropoxysilane consists of 8 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 silicon atom . The molecular weight of this compound is 210.77 .Physical And Chemical Properties Analysis
Chloromethylmethyldiisopropoxysilane is a liquid substance . It has a boiling point of 50-52°C at 1.5mm, a density of 0.97 g/cm3, and a refractive index of 1.4212 . It also exhibits hydrolytic sensitivity, reacting slowly with moisture or water .科学的研究の応用
Ion-Exchange Chromatography
Scientific Field
Analytical Chemistry
Application Summary
Chloromethylmethyldiisopropoxysilane is utilized in ion-exchange chromatography, a technique for separating ions based on their affinity to ion exchangers .
Methods and Procedures
The compound is used to modify silica surfaces, enhancing the interaction with ionizable molecules during chromatography. Parameters like flow rate, pH, and temperature are optimized for effective separation .
Results and Outcomes
The modification leads to improved separation efficiency and specificity, with quantitative data showing enhanced resolution of ionizable compounds .
Silica-Based Nanoparticles
Scientific Field
Nanotechnology
Application Summary
In the development of silica-based nanoparticles, Chloromethylmethyldiisopropoxysilane acts as a precursor for surface modification, impacting properties like hydrophobicity and reactivity .
Methods and Procedures
Nanoparticles are synthesized and then functionalized with the compound to create tailored surfaces for specific applications, such as drug delivery systems .
Results and Outcomes
Functionalized nanoparticles exhibit targeted delivery and controlled release, with studies showing increased bioavailability and stability of the encapsulated drugs .
Phytochemical Extraction
Scientific Field
Botanical and Pharmaceutical Sciences
Application Summary
Chloromethylmethyldiisopropoxysilane is used in the extraction of phytochemicals, aiding in the isolation of bioactive compounds from plant materials .
Methods and Procedures
The compound enhances the solubility and extractability of phytochemicals, often in conjunction with solvents like methanol or acetone .
Results and Outcomes
The use of this compound in extraction processes has shown to yield higher concentrations of desired phytochemicals, as evidenced by increased antioxidant activities and phenolic content .
Environmental Science
Scientific Field
Environmental Remediation
Application Summary
In environmental science, Chloromethylmethyldiisopropoxysilane is applied in the treatment of hypoxic aquatic environments through oxygenation technologies .
Methods and Procedures
The compound is involved in the generation of micro-nano bubbles that increase the oxygen transfer efficiency in water bodies .
Results and Outcomes
Studies indicate significant improvements in dissolved oxygen levels, with OTE percentages demonstrating the effectiveness of the treatment in both fresh and brackish waters .
Pharmaceutical Sciences
Scientific Field
Drug Development
Application Summary
Chloromethylmethyldiisopropoxysilane finds application in pharmaceutical sciences for drug formulation and stability enhancement .
Methods and Procedures
It is used in the design of drug delivery systems to control the release rate and protect active pharmaceutical ingredients from degradation .
Results and Outcomes
The applications have led to more stable and efficient drug formulations, with data showing prolonged shelf-life and targeted delivery capabilities .
Microbiology
Scientific Field
Biotechnology
Application Summary
In microbiology, Chloromethylmethyldiisopropoxysilane is used in enzyme immobilization and stabilization for industrial applications .
Methods and Procedures
Enzymes are immobilized onto surfaces treated with the compound, which enhances their stability and reusability in biocatalytic processes .
Results and Outcomes
The immobilization has resulted in enzymes with greater thermal and pH tolerance, leading to more robust industrial processes with higher catalytic efficiency .
This analysis provides a detailed overview of the diverse applications of Chloromethylmethyldiisopropoxysilane in various scientific fields, highlighting its versatility and importance in research and industry.
Optoelectronics
Scientific Field
Materials Science
Application Summary
This compound is used in the field of optoelectronics, particularly in the fabrication of devices like solar cells, transistors, and sensors .
Methods and Procedures
Chloromethylmethyldiisopropoxysilane is involved in the synthesis and modification of two-dimensional transition metal dichalcogenides (TMDCs), which are used in these devices .
Results and Outcomes
The modification of TMDCs by this compound can control electronic, optical, magnetic, and tribological properties, enhancing the performance of optoelectronic devices .
Energy Storage
Scientific Field
Electrochemistry
Application Summary
In energy storage, Chloromethylmethyldiisopropoxysilane contributes to the development of advanced battery technologies and supercapacitors .
Methods and Procedures
It is used to create composite materials with improved electrical conductivity and stability, which are critical for high-performance energy storage systems .
Results and Outcomes
Research has shown that batteries and supercapacitors using materials modified with this compound exhibit higher energy densities and longer cycle lives .
Lubrication
Scientific Field
Mechanical Engineering
Application Summary
Chloromethylmethyldiisopropoxysilane is applied in the field of lubrication to reduce friction and wear in mechanical systems .
Methods and Procedures
It is used to treat surfaces or as an additive in lubricants to enhance their friction-reducing capabilities .
Results and Outcomes
Studies indicate a significant reduction in friction coefficients and wear rates, leading to increased longevity and efficiency of mechanical components .
Catalysis
Scientific Field
Chemical Engineering
Application Summary
This compound is utilized in catalysis to improve the efficiency of chemical reactions, particularly in industrial processes .
Methods and Procedures
Chloromethylmethyldiisopropoxysilane is used to modify catalysts, thereby affecting their activity and selectivity .
Results and Outcomes
Modified catalysts show enhanced performance, with quantitative data demonstrating increased reaction rates and yields .
Thin Films and Coatings
Scientific Field
Surface Science
Application Summary
In the production of thin films and coatings, the compound is used to alter surface properties for various applications, including protective coatings .
Methods and Procedures
Techniques such as filtration, inkjet printing, and spray coating are employed to apply these modified materials onto substrates .
Results and Outcomes
The resulting films and coatings exhibit improved characteristics, such as enhanced durability, resistance to environmental factors, and specific functional attributes .
Composites and Hybrids
Scientific Field
Composite Materials
Application Summary
Chloromethylmethyldiisopropoxysilane is instrumental in the creation of composites and hybrids, which combine different materials for synergistic effects .
Methods and Procedures
It is used to facilitate the mixing and integration of different material dispersions to create composites with tailored properties .
Results and Outcomes
The composites and hybrids developed using this approach demonstrate superior mechanical, thermal, and electrical properties .
These applications showcase the versatility of Chloromethylmethyldiisopropoxysilane in enhancing the performance and functionality of materials across various scientific disciplines.
Biomedical Applications: Bacterial Cellulose Composites
Scientific Field
Biomedical Engineering
Application Summary
Chloromethylmethyldiisopropoxysilane is used in the creation of bacterial cellulose composites for various biomedical applications, such as tissue engineering and drug delivery .
Methods and Procedures
The compound is employed to modify bacterial cellulose, enhancing its properties like biodegradability and water retention. This modification is crucial for developing innovative wound care solutions and drug carriers .
Results and Outcomes
The modified bacterial cellulose shows improved performance in medical applications, including higher drug loading capacity and better scaffold properties for tissue engineering .
Cellulose Dissolution and Regeneration
Scientific Field
Polymer Science
Application Summary
In polymer science, Chloromethylmethyldiisopropoxysilane plays a role in the dissolution and regeneration processes of cellulose, which is essential for creating sustainable polymeric products .
Methods and Procedures
The compound is used to alter the solubility characteristics of cellulose, facilitating its transformation into various forms like fibers, films, and hydrogels .
Results and Outcomes
This application leads to the production of cellulose-based materials with potential uses in biomedical, sorption, and energy sectors .
Quantum Cascade Laser (QCL) Development
Scientific Field
Photonics
Application Summary
Chloromethylmethyldiisopropoxysilane is involved in the development of quantum cascade lasers (QCLs), which have applications in environmental sensing and healthcare .
Methods and Procedures
The compound is utilized in the fabrication process of QCLs, possibly as a part of the layer deposition techniques to create the semiconductor structures required for these lasers .
Results and Outcomes
The advancement in QCL technology with the help of this compound contributes to addressing global challenges like climate change and pollution monitoring .
Safety And Hazards
Chloromethylmethyldiisopropoxysilane is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat, open flames, sparks, and ensuring the container is kept tightly closed .
特性
IUPAC Name |
chloromethyl-methyl-di(propan-2-yloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClO2Si/c1-7(2)10-12(5,6-9)11-8(3)4/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMGVWYVXMKKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(CCl)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethylmethyldiisopropoxysilane | |
CAS RN |
2212-08-0 | |
| Record name | (Chloromethyl)methylbis(1-methylethoxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl(diisopropoxy)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



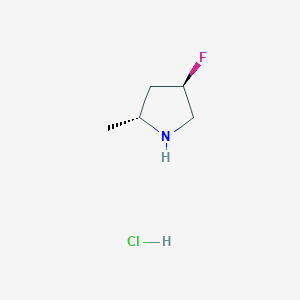
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate](/img/structure/B3117065.png)
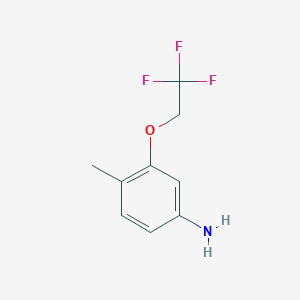
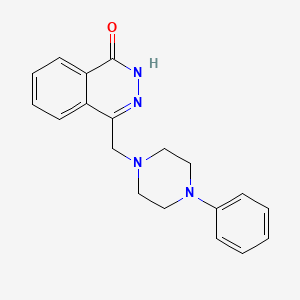
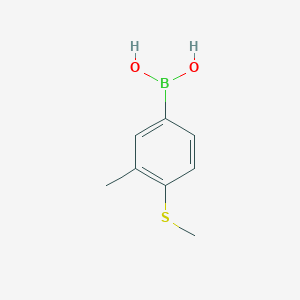
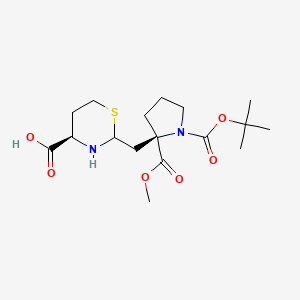
![2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile](/img/structure/B3117089.png)
